molecular formula C20H27N3O3S B2820501 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 1235181-40-4

2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No.: B2820501
CAS No.: 1235181-40-4
M. Wt: 389.51
InChI Key: SAEQKBGVRNDAJK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl-substituted piperidine, and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(pyridin-2-yl)piperidine. This can be achieved through the reaction of pyridine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

  • Methoxyphenyl Derivative Preparation: : The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution. Anisole (methoxybenzene) can be nitrated to form 4-nitroanisole, which is then reduced to 4-aminoanisole.

  • Coupling Reaction: : The ethanesulfonamide moiety is introduced through a coupling reaction. The 4-aminoanisole is reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to form 2-(4-methoxyphenyl)ethanesulfonamide.

  • Final Assembly: : The final step involves coupling the piperidine intermediate with the ethanesulfonamide derivative. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the sulfonamide carbon, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like Pd/C with hydrogen gas or chemical reducing agents like sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: 4-hydroxyphenyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-N-(piperidin-4-yl)methanesulfonamide: Lacks the pyridinyl group, which may affect its binding affinity and specificity.

    2-(4-Methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propane-1-sulfonamide: Similar structure but with a different sulfonamide chain length, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of both the methoxyphenyl and pyridinyl-piperidine groups in 2-(4-methoxyphenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide provides a unique combination of structural features that can enhance its binding specificity and efficacy in targeting biological molecules. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-19-7-5-17(6-8-19)11-15-27(24,25)22-16-18-9-13-23(14-10-18)20-4-2-3-12-21-20/h2-8,12,18,22H,9-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEQKBGVRNDAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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